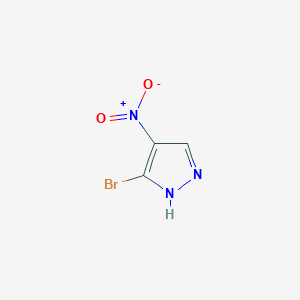

3-Bromo-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 3-Bromo-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAURTANBYDETIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720885 | |

| Record name | 5-Bromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784193-37-9 | |

| Record name | 5-Bromo-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-4-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the pyrazole core, offers versatile handles for further chemical modifications. This guide provides a comprehensive overview of the synthetic pathways leading to this valuable compound, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of 3-Bromo-4-nitro-1H-pyrazole

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a bromine atom at the 3-position and a nitro group at the 4-position significantly enhances its synthetic utility. The bromine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, providing a key site for amide bond formation, sulfonylation, and other derivatizations. This dual functionality makes 3-bromo-4-nitro-1H-pyrazole an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Synthetic Pathways: A Tale of Two Routes

The synthesis of 3-bromo-4-nitro-1H-pyrazole can be approached from two main retrosynthetic pathways, each with its own set of advantages and challenges. This guide will detail both routes, providing a thorough understanding of the available synthetic options.

Route A: Nitration of 3-Bromo-1H-pyrazole This is a direct and efficient approach that leverages the commercially available or readily synthesized 3-bromo-1H-pyrazole.

Route B: Bromination of 4-Nitro-1H-pyrazole This route begins with the nitration of the parent pyrazole, followed by a regioselective bromination. While seemingly straightforward, the control of regioselectivity in the bromination step presents a key challenge.

Below, we delve into the specifics of each pathway, including detailed experimental protocols and a discussion of the underlying reaction mechanisms.

Route A: Nitration of 3-Bromo-1H-pyrazole

This is arguably the more direct and reliable method for the preparation of 3-bromo-4-nitro-1H-pyrazole. The commercially available 3-bromopyrazole serves as the starting material.

Reaction Scheme

Figure 1: General scheme for the nitration of 3-bromo-1H-pyrazole.

Mechanistic Insights and Regioselectivity

The nitration of pyrazole and its derivatives is a classic example of electrophilic aromatic substitution. In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺)[1]. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack.

The regioselectivity of the nitration of substituted pyrazoles is governed by the electronic and steric effects of the substituents already present on the ring. In the case of 3-bromopyrazole, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs. However, in the context of the pyrazole ring, electrophilic substitution is strongly favored at the C4 position, which is the most electron-rich position in the absence of strongly directing groups[2][3][4]. The C3 and C5 positions are adjacent to the electron-withdrawing pyridine-like nitrogen atom, making them less favorable for electrophilic attack. Therefore, the incoming nitronium ion will preferentially attack the C4 position of 3-bromopyrazole, leading to the desired 3-bromo-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for its reliability and yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-1H-pyrazole | 146.97 | 10.0 g | 0.068 mol |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Nitric Acid (65-70%) | 63.01 | 10.7 g (approx. 7.6 mL) | 0.170 mol |

| Ice | - | ~300 g | - |

| Ethyl Acetate | 88.11 | 3 x 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromo-1H-pyrazole (10.0 g, 68.0 mmol).

-

Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while stirring. Maintain the temperature below 20 °C.

-

Once the addition is complete, continue to cool the mixture to 0-10 °C.

-

Slowly add nitric acid (10.7 g, 170 mmol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Stir at this temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing approximately 300 g of crushed ice with stirring. A precipitate may form.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-bromo-4-nitro-1H-pyrazole as a yellow solid.

Expected Yield: 85-95%[5].

Characterization Data:

Route B: Bromination of 4-Nitro-1H-pyrazole

This alternative route involves the initial synthesis of 4-nitro-1H-pyrazole from pyrazole, followed by bromination. While this approach appears logical, achieving regioselective bromination at the C3 position in the presence of a deactivating nitro group at C4 is a significant synthetic challenge.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole to 4-nitropyrazole is a well-established reaction.

Figure 2: General scheme for the synthesis of 4-nitro-1H-pyrazole.

Procedure:

-

In a flask equipped with a stirrer, cool a mixture of fuming nitric acid and oleum (20%)[11].

-

Slowly add pyrazole to the cooled nitrating mixture while maintaining a low temperature.

-

After the addition, the reaction mixture is typically heated to around 50 °C for a specific duration to ensure complete reaction[7].

-

The reaction is then quenched by pouring it onto ice, and the precipitated 4-nitropyrazole is collected by filtration, washed with water, and dried.

Step 2: Regioselective Bromination of 4-Nitro-1H-pyrazole

This step is the crux of Route B and presents a significant challenge. The nitro group at the C4 position is a strong deactivating group, making the pyrazole ring less susceptible to further electrophilic substitution.

Figure 3: General scheme for the bromination of 4-nitro-1H-pyrazole.

The electron-withdrawing nature of the nitro group at C4 deactivates the entire pyrazole ring towards electrophilic attack. However, the deactivation is most pronounced at the adjacent C3 and C5 positions. Standard brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS) may require harsh conditions and could lead to a mixture of products or no reaction at all.

To achieve regioselective bromination at the C3 (or C5) position, several strategies could be explored, although direct, high-yielding protocols are not abundantly reported in the literature for this specific transformation.

-

Use of a Stronger Brominating System: Employing a more potent electrophilic bromine source, potentially generated in situ using a Lewis acid catalyst with bromine, might be necessary to overcome the deactivation by the nitro group.

-

Directed Metalation-Bromination: A more controlled approach would involve the deprotonation of the N-H of a protected 4-nitropyrazole, followed by directed ortho-metalation at the C5 position (equivalent to C3 in the unsubstituted pyrazole) and subsequent quenching with an electrophilic bromine source. This multi-step sequence would offer excellent regiocontrol but at the cost of additional synthetic steps.

Given the challenges and the lack of a well-established, high-yielding protocol for the direct bromination of 4-nitropyrazole to the 3-bromo isomer, Route A (nitration of 3-bromopyrazole) remains the recommended and more practical synthetic pathway.

Safety and Handling Considerations

-

Nitrating and brominating agents are highly corrosive and strong oxidizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reactions involving strong acids and oxidizers can be exothermic. Careful control of temperature, especially during the addition of reagents, is crucial to prevent runaway reactions.

-

Handle bromine with extreme caution. It is a toxic and volatile liquid that can cause severe burns.

Conclusion

The synthesis of 3-bromo-4-nitro-1H-pyrazole is a critical process for accessing a versatile building block in drug discovery and development. This guide has outlined two potential synthetic routes, with a strong recommendation for the nitration of 3-bromo-1H-pyrazole (Route A) due to its directness, high yield, and predictable regioselectivity. The detailed experimental protocol provided for this route is based on reliable and validated procedures. While the bromination of 4-nitro-1H-pyrazole (Route B) presents an alternative, it is hampered by the challenge of controlling regioselectivity in the presence of a deactivating nitro group. Further research into directed C-H functionalization methods may unlock a more efficient execution of this second pathway. For researchers and scientists in the field, a thorough understanding of these synthetic strategies and the underlying chemical principles is paramount for the successful and efficient production of this important intermediate.

References

- Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

- Rao, C. J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3169.

-

Chemistry LibreTexts. Pyrazole. [Link]

-

Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Link]

-

GLR Innovations. Product Catalog. [Link]

-

Molbase. 5-bromo-1-methyl-4-nitro-1H-pyrazole. [Link]

-

AccelaChem. 3-Bromo-4-nitropyrazole. [Link]

-

ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. mdpi.com [mdpi.com]

- 6. 784193-37-9 | 3-Bromo-4-nitro-1H-pyrazole | Bromides | Ambeed.com [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. 784193-37-9|3-Bromo-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 9. 88474-22-0,5-Bromo-8-(bromomethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

Introduction: The Strategic Value of a Functionalized Pyrazole Core

An In-depth Technical Guide to 3-Bromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug design. The strategic functionalization of this core is paramount for modulating pharmacological activity. The introduction of a bromine atom and a nitro group, as seen in 3-Bromo-4-nitro-1H-pyrazole, creates a highly versatile building block. The bromo-substituent provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group significantly influences the ring's reactivity and can be a precursor to an amino group.

This guide serves as a comprehensive technical resource on 3-Bromo-4-nitro-1H-pyrazole, offering insights into its synthesis, physicochemical characteristics, spectral properties, and reactivity. The information herein is curated to empower researchers in leveraging this molecule for the synthesis of novel chemical entities with therapeutic potential.

Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of 3-Bromo-4-nitro-1H-pyrazole is the first step in its effective application.

IUPAC Name: 3-Bromo-4-nitro-1H-pyrazole Synonyms: 5-Bromo-4-nitro-1H-pyrazole[3][4] CAS Number: 784193-37-9[3][5] Molecular Formula: C₃H₂BrN₃O₂[3] Molecular Weight: 191.97 g/mol [3]

Caption: 2D Structure of 3-Bromo-4-nitro-1H-pyrazole.

Computed Physicochemical Properties

The following properties, crucial for predicting the molecule's behavior in biological systems (e.g., membrane permeability, solubility), have been computationally derived.

| Property | Value | Source |

| Molecular Weight | 191.97 | [3] |

| Monoisotopic Mass | 190.93304 Da | [4] |

| XlogP | 1.1 | [4] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Causality Insight: The TPSA of 71.82 Ų and a LogP of 1.1 suggest the molecule has moderate polarity. This balance is often desirable in drug candidates, potentially allowing for sufficient aqueous solubility for formulation while retaining the lipophilicity needed to cross cellular membranes.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles often involves the cyclization of a suitable precursor or the direct functionalization of the pyrazole ring. For 3-Bromo-4-nitro-1H-pyrazole, a common and effective method is the direct electrophilic bromination of 4-nitro-1H-pyrazole. The nitro group acts as a deactivating group, directing the incoming electrophile (bromine).

Caption: General workflow for the synthesis of a bromo-nitro-azole.

Experimental Protocol: Bromination of 4-Nitro-1H-indazole

This protocol is adapted from a similar synthesis and illustrates the core principles.[6]

-

Vessel Preparation: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.

-

Reagent Addition: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution to the reaction mixture dropwise over approximately 3.5 hours.

-

Expertise Insight: The slow, controlled addition of bromine is critical. This minimizes the formation of di-brominated byproducts and helps to manage the exothermic nature of the reaction. Maintaining the temperature below 25 °C is essential for selectivity.[6]

-

-

Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. To the resulting solid residue, add a sufficient volume of water (e.g., 500 mL for a 0.3 mol scale reaction).[6]

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any remaining acetic acid and salts. Dry the product under vacuum to yield the final 3-bromo-4-nitro-1H-indazole.[6]

-

Trustworthiness: This self-validating protocol relies on the low solubility of the product in water for purification. The final filtration and washing steps are crucial for removing water-soluble impurities, ensuring a high-purity product without the need for column chromatography in many cases.

-

Spectroscopic and Crystallographic Characterization

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.

Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C5-H proton. A broad singlet for the N-H proton (variable, may exchange with D₂O). The downfield shift is due to the electron-withdrawing effects of the Br and NO₂ groups. |

| ¹³C NMR | Three signals for the pyrazole ring carbons. The carbon bearing the bromine (C3) and the carbon bearing the nitro group (C4) will be significantly shifted. |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹¹/¹⁹³ m/z). |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the NO₂ group (~1550-1500 cm⁻¹ and ~1360-1320 cm⁻¹). N-H stretching (~3300-3100 cm⁻¹). |

Crystallographic Analysis

Authoritative Grounding: X-ray crystallography is the gold standard for unambiguous structure determination. The data from the carboxylic acid derivative provides strong evidence for the connectivity and regiochemistry of 3-Bromo-4-nitro-1H-pyrazole, as the core pyrazole substitution pattern is identical. The analysis confirms the adjacency of the bromo and nitro groups.

Reactivity and Synthetic Potential

The dual functionalization of 3-Bromo-4-nitro-1H-pyrazole makes it a powerful intermediate for building molecular complexity.

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various side chains.

-

Nucleophilic Aromatic Substitution (SNAAr): The pyrazole ring is significantly electron-deficient due to the potent electron-withdrawing effect of the nitro group. This activates the C3 position, making the bromine atom a good leaving group for SNAAr reactions with various nucleophiles (e.g., amines, thiols, alkoxides).

-

Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of diverse aryl, vinyl, or alkynyl groups.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which provides a new site for functionalization (e.g., amide bond formation, diazotization). This transformation dramatically alters the electronic properties of the ring, switching the substituent from strongly electron-withdrawing to strongly electron-donating.

Caption: Key reaction pathways for 3-Bromo-4-nitro-1H-pyrazole.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The information is compiled from representative safety data sheets for brominated and nitrated heterocyclic compounds.[9][10][11][12]

| Hazard Category | Precautionary Measures |

| Contact Hazard | Causes skin and serious eye irritation.[9][10][12] Wear appropriate protective gloves and chemical safety goggles.[9][10] Ensure an eyewash station is readily accessible.[9] |

| Inhalation Hazard | May cause respiratory irritation.[9][10] Avoid breathing dust/fumes. Use only in a well-ventilated area or a fume hood.[9][10][11] |

| Ingestion Hazard | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12] |

| Storage | Store in a cool, well-ventilated area in a tightly closed container.[10][12] Keep away from strong oxidizing agents and excess heat.[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] |

Trustworthiness: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information provided here is a summary of general hazards and should not replace a thorough risk assessment for your specific experimental conditions.

References

-

Jaćimović, Ž. K., Radović, A., Giester, G., & Tomić, Z. D. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. (Supporting Information provides representative NMR spectra for related structures). [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. (Provides synthetic procedures for related halogenated pyrazoles). [Link]

-

PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. ACS Publications. [Link]

-

Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methyl-4-nitro-1h-pyrazole. [Link]

-

PubChem. (n.d.). 3-Bromo-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 3-bromo-4-nitro-1h-pyrazole (C3H2BrN3O2). [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Pharmaceutical and Biological Sciences. [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science. [Link]

-

IndiaMART. (n.d.). Technical Grade 3-Bromo 4 Nitro 1H Pyrazole, For Laboratory, Liquid. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 4-bromo-. National Institute of Standards and Technology. [Link]

-

SpectraBase. (n.d.). 1H NMR of 4-bromo-3-(m-nitrophenyl)pyrazole. [Link]

-

PubChem. (n.d.). 3-bromo-4-iodo-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Reagentia. (n.d.). 4-Bromo-3-nitro-1H-pyrazole (1 x 250 mg). [Link]

-

ACS Publications. (2025). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. National Institute of Standards and Technology. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 3-bromo-4-nitro-1h-pyrazole (C3H2BrN3O2) [pubchemlite.lcsb.uni.lu]

- 5. indiamart.com [indiamart.com]

- 6. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Secure Verification [vinar.vin.bg.ac.rs]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Bromo-4-nitro-1H-pyrazole: Structure, Analysis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-4-nitro-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, analytical characterization, and its pivotal role in the synthesis of pharmacologically active agents.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a versatile template for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The strategic functionalization of the pyrazole ring with substituents like bromine and nitro groups can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. 3-Bromo-4-nitro-1H-pyrazole (CAS No: 784193-37-9), with its unique arrangement of a reactive bromine atom and an electron-withdrawing nitro group, serves as a highly valuable intermediate for creating diverse molecular libraries for drug screening.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3-Bromo-4-nitro-1H-pyrazole is fundamental to its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₃H₂BrN₃O₂ | [4] |

| Molecular Weight | 191.97 g/mol | [4] |

| CAS Number | 784193-37-9 | [4] |

| Appearance | White to yellow powder or crystalline powder | Chem-Impex |

| Purity | ≥95% | [4] |

| Storage | 4°C or 2-8°C in an inert atmosphere | [4] |

| SMILES | O=[O-] | [4] |

Chemical Structure

The structure of 3-Bromo-4-nitro-1H-pyrazole features a pyrazole ring substituted with a bromine atom at the 3-position and a nitro group at the 4-position. The presence of the N-H proton allows for potential tautomerism.

Synthesis of 3-Bromo-4-nitro-1H-pyrazole

The synthesis of 3-Bromo-4-nitro-1H-pyrazole is typically achieved through the electrophilic bromination of 4-nitro-1H-pyrazole. The nitro group at the 4-position deactivates the pyrazole ring towards electrophilic substitution, but the 3- and 5-positions remain susceptible to attack.

Proposed Synthetic Pathway

Sources

- 1. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Introduction: Elucidating the Role of TRPV4 with a Potent Chemical Probe

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that has emerged as a critical regulator in a myriad of physiological processes.[1] Its function as a polymodal sensor, responding to stimuli such as osmotic pressure, mechanical stress, and temperature, places it at the heart of cellular signaling in tissues ranging from the vascular endothelium and lungs to chondrocytes and neurons.[1] The study of such a ubiquitously expressed and functionally diverse ion channel necessitates the use of precise pharmacological tools. GSK1016790A has been identified as a potent and selective small-molecule agonist of TRPV4, making it an invaluable asset for researchers in both academic and drug development settings.[1][2] This guide provides a comprehensive overview of the properties of GSK1016790A and its applications in elucidating the multifaceted roles of TRPV4.

It is important to note that while the initial inquiry referenced CAS number 784193-37-9, the vast body of scientific literature identifies the potent TRPV4 agonist GSK1016790A with CAS number 942206-85-1 . This guide will focus on the properties and uses of GSK1016790A.

Physicochemical Properties of GSK1016790A

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in experimental settings. GSK1016790A is a crystalline solid with the following key characteristics:

| Property | Value | Source(s) |

| CAS Number | 942206-85-1 | MedChemExpress, Cayman Chemical |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | MedChemExpress, Cayman Chemical |

| Molecular Weight | 655.6 g/mol | MedChemExpress, Cayman Chemical |

| Appearance | Crystalline solid | Cayman Chemical |

| Solubility | - DMSO: ~15 mg/mL- Ethanol: ~10 mg/mL- Sparingly soluble in aqueous buffers | Cayman Chemical |

| Storage | Store at -20°C | Cayman Chemical |

| Stability | ≥ 4 years when stored properly | Cayman Chemical |

Mechanism of Action: A Potent Activator of TRPV4-Mediated Calcium Influx

GSK1016790A exerts its biological effects through the potent and selective activation of the TRPV4 ion channel.[2] This activation leads to a rapid and sustained influx of cations, most notably calcium (Ca²⁺), into the cell.[1][2] The resulting increase in intracellular calcium concentration ([Ca²⁺]i) serves as a second messenger, initiating a cascade of downstream signaling events.[1]

The potency of GSK1016790A is noteworthy, with EC₅₀ values in the low nanomolar range in various cell types expressing human and mouse TRPV4. For instance, in HEK cells expressing human TRPV4, the EC₅₀ for Ca²⁺ influx is approximately 2.1 nM, while for mouse TRPV4, it is around 18 nM.[2] This high potency allows for the targeted activation of TRPV4 at concentrations that are less likely to cause off-target effects.

The activation of TRPV4 by GSK1016790A has been shown to be a dynamic process. Initial stimulation leads to a rapid increase in [Ca²⁺]i, which is followed by a partial desensitization of the channel.[3] Furthermore, prolonged exposure to GSK1016790A can induce the endocytosis and downregulation of TRPV4 channels from the plasma membrane.[1][3] This agonist-induced trafficking of TRPV4 is a key regulatory mechanism that fine-tunes the cellular response to sustained stimulation.

Signaling Pathways Modulated by GSK1016790A

The GSK1016790A-induced activation of TRPV4 and subsequent calcium influx trigger a diverse array of intracellular signaling pathways. These pathways are highly context-dependent, varying with cell type and physiological state. Two well-characterized pathways are detailed below.

TRPV4 Trafficking and Endocytosis: The PI3K/PKC/RhoA Pathway

The regulation of TRPV4 channel density at the plasma membrane is a critical determinant of cellular sensitivity to stimuli. GSK1016790A has been instrumental in elucidating the signaling cascade that governs the endocytosis of TRPV4. This process is controlled by a PI3K, PKC, and RhoA signaling pathway.[1] Inhibition of these signaling components has been shown to block the internalization of TRPV4 channels following stimulation with GSK1016790A.[1]

Caption: GSK1016790A-induced TRPV4 endocytosis signaling cascade.

Vascular Function and Atheroprotection: The CaMKK/AMPK/eNOS Pathway

In the vascular endothelium, GSK1016790A-mediated TRPV4 activation plays a crucial role in promoting vasodilation and protecting against atherosclerosis.[4] The influx of Ca²⁺ activates Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then phosphorylates endothelial nitric oxide synthase (eNOS) at Ser1177, leading to the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties.[1][4]

Caption: Atheroprotective signaling pathway activated by GSK1016790A.

Applications in Research and Drug Development

The high potency and selectivity of GSK1016790A have made it an indispensable tool for investigating the physiological and pathophysiological roles of TRPV4.

In Vitro Applications

-

Elucidating TRPV4 Function: GSK1016790A is widely used in a variety of in vitro assays to study the fundamental properties of TRPV4. These include calcium imaging to measure changes in intracellular calcium, and patch-clamp electrophysiology to directly measure TRPV4-mediated ion currents.[1][5]

-

Investigating Cellular Processes: Researchers utilize GSK1016790A to probe the involvement of TRPV4 in diverse cellular processes such as cell migration, proliferation, and apoptosis.[6]

-

High-Throughput Screening: The robust and reproducible response induced by GSK1016790A makes it suitable for use in high-throughput screening assays to identify novel TRPV4 modulators.

In Vivo Applications

-

Vascular Biology: In vivo studies have demonstrated that administration of GSK1016790A can induce vasodilation and lower blood pressure.[7] It has also been shown to inhibit monocyte adhesion to the endothelium and reduce atherosclerotic plaque formation in animal models, highlighting the therapeutic potential of TRPV4 activation in cardiovascular disease.[4]

-

Pulmonary Research: GSK1016790A has been used to investigate the role of TRPV4 in pulmonary edema and inflammation.[7]

-

Pain Research: The involvement of TRPV4 in sensory neuron function makes GSK1016790A a valuable tool for studying its role in pain perception and hypersensitivity.

Experimental Protocol: Calcium Imaging of GSK1016790A-Induced TRPV4 Activation

This protocol provides a general framework for assessing GSK1016790A-induced calcium influx in cultured cells expressing TRPV4.

Materials

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line or primary endothelial cells)

-

Cell culture medium and supplements

-

GSK1016790A

-

DMSO (for stock solution preparation)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope or plate reader equipped for calcium imaging

Workflow

Caption: A typical workflow for a GSK1016790A calcium imaging experiment.

Step-by-Step Methodology

-

Cell Culture: Seed TRPV4-expressing cells onto a suitable imaging plate or coverslip and culture until they reach the desired confluency.

-

Reagent Preparation:

-

Prepare a stock solution of GSK1016790A in DMSO.

-

Prepare a loading solution of a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer such as HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash gently with HBSS.

-

Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the dye loading solution and wash the cells 2-3 times with HBSS to remove any extracellular dye.

-

-

Imaging:

-

Place the plate or coverslip on the stage of a fluorescence microscope or in a plate reader.

-

Acquire a baseline fluorescence reading for a few minutes to establish a stable signal.

-

Add GSK1016790A at the desired final concentration to the cells.

-

Immediately begin recording the changes in fluorescence intensity over time. For kinetic studies, continuous recording for several minutes is recommended.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the relative [Ca²⁺]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is typically reported.

-

Conclusion: A Key to Unlocking TRPV4 Biology

GSK1016790A has proven to be a robust and reliable pharmacological tool for the scientific community. Its high potency and selectivity for TRPV4 have enabled significant advancements in our understanding of this multifaceted ion channel. From delineating intricate signaling pathways in vitro to exploring its therapeutic potential in vivo, GSK1016790A continues to be a cornerstone of TRPV4 research. As our knowledge of TRPV4's role in health and disease expands, the utility of this potent agonist will undoubtedly continue to grow, paving the way for new discoveries and therapeutic innovations.

References

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl) sulfonyl] amino}-3-hydroxypropanoyl)-1-piperazinyl] carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442. [Link]

-

Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]

-

Pankey, E. A., et al. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 306(1), H59-H67. [Link]

-

PubChem. (n.d.). GSK1016790A. Retrieved from [Link]

-

Xu, S., et al. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(24), 37622–37635. [Link]

-

Sullivan, M. N., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology, 82(4), 664-672. [Link]

-

Luo, C. H., et al. (2013). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 305(8), C841-C851. [Link]

-

Zhang, L., et al. (2023). Vascular Smooth Muscle TRPV4 (Transient Receptor Potential Vanilloid Family Member 4) Channels Regulate Vasoconstriction and Blood Pressure in Obesity. Hypertension, 80(2), 435-446. [Link]

-

protocols.io. (2023). CALCIUM IMAGING PROTOCOL. [Link]

-

Lee, K. H., et al. (2016). Distinctive and selective route of PI3K/PKCα-PKCδ/RhoA-Rac1 signaling in osteoclastic cell migration. Molecular and Cellular Endocrinology, 437, 257-266. [Link]

-

Liu, Y., et al. (2015). Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways. Cell Death & Disease, 6(6), e1775. [Link]

-

Chen, Y. L., et al. (2020). Role of Transient Receptor Potential Vanilloid 4 in Vascular Function. Frontiers in Physiology, 11, 603. [Link]

-

Addgene. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Jia, Y., et al. (2015). Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways. Cell Death & Disease, 6, e1775. [Link]

Sources

- 1. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the bromine atom in 3-Bromo-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-nitro-1H-pyrazole

Abstract

3-Bromo-4-nitro-1H-pyrazole is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its value stems from the versatile reactivity of the bromine atom at the C3 position, which is significantly influenced by the electronic properties of the pyrazole ring and the potent electron-withdrawing nitro group at the C4 position. This guide provides an in-depth analysis of the molecule's structural characteristics, the electronic factors governing its reactivity, and a comprehensive exploration of its utility in key chemical transformations. We will delve into the mechanisms and field-proven protocols for Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction and Molecular Profile

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2][3] 3-Bromo-4-nitro-1H-pyrazole (CAS No: 784193-37-9) emerges as a particularly valuable derivative, offering a strategically positioned bromine atom that serves as a versatile handle for molecular elaboration.[4]

Molecular Profile:

-

Molecular Formula: C₃H₂BrN₃O₂[4]

-

Molecular Weight: 191.97 g/mol [4]

-

Structure: The molecule consists of a five-membered pyrazole ring substituted with a bromine atom at the C3 position and a nitro group at the C4 position.

The key to its synthetic utility lies in the electronic interplay between the substituents and the aromatic ring. The nitro group, a powerful electron-withdrawing group, significantly acidifies the N-H proton and, more importantly, depletes the electron density of the pyrazole ring. This electronic deficit is most pronounced at the positions ortho and para to the nitro group, which includes the C3 carbon bearing the bromine atom. This activation renders the C3-Br bond highly susceptible to cleavage and replacement through various synthetic methodologies.

Synthesis Overview

While multiple synthetic routes may exist, a common and logical approach to 3-Bromo-4-nitro-1H-pyrazole involves the direct electrophilic bromination of a 4-nitro-1H-pyrazole precursor. This strategy is analogous to the synthesis of similar substituted heterocycles, such as 3-bromo-4-nitro-lH-indazole, where a nitro-substituted ring is treated with bromine in an acidic medium.[5]

The causality for this approach is straightforward: the pyrazole ring is sufficiently activated for electrophilic aromatic substitution. The pre-installed nitro group directs incoming electrophiles, and although it is a deactivating group, conditions can be optimized to achieve the desired bromination.

Core Reactivity at the C3-Position

The bromine atom at the C3 position is the primary site of reactivity, serving as an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of this molecule's reactivity profile. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate that is crucial for this pathway.[6]

Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism.[7][8]

-

Addition: A nucleophile attacks the electrophilic carbon atom at the C3 position, which is activated by the adjacent nitro group. This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, a critical stabilizing factor that lowers the activation energy of this rate-determining step.[8][9]

-

Elimination: The aromaticity of the ring is restored in the second step, as the bromide ion is expelled as the leaving group, yielding the final substituted product.

// Reactants

sub [label=< 3-Bromo-4-nitro-1H-pyrazole>];

nu [label="Nu⁻"];

3-Bromo-4-nitro-1H-pyrazole>];

nu [label="Nu⁻"];

// Intermediate

meisenheimer [label=< Meisenheimer Complex (Resonance Stabilized)>];

Meisenheimer Complex (Resonance Stabilized)>];

// Products

prod [label=< Substituted Product>];

br [label="Br⁻"];

Substituted Product>];

br [label="Br⁻"];

// Arrows sub -> meisenheimer [label="+ Nu⁻\n(Rate-Determining Step)"]; meisenheimer -> prod [label="- Br⁻"]; {rank=same; sub; nu;} {rank=same; prod; br;} } d2243d5f-1707-4229-8730-a841441b0769 Caption: SNAr mechanism for 3-Bromo-4-nitro-1H-pyrazole.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a representative, self-validating system that can be adapted for various nucleophiles.

-

Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-nitro-1H-pyrazole (1.0 eq).

-

Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base is critical to neutralize the HBr formed if an N-H containing nucleophile is used.

-

Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature must be determined empirically but is chosen to provide sufficient thermal energy to overcome the activation barrier of the addition step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, and 3-Bromo-4-nitro-1H-pyrazole is an excellent substrate for these transformations.[10][11] These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[12][13] This reaction is fundamental in drug development for synthesizing biaryl and heteroaryl-aryl structures.[12]

Causality of Component Selection:

-

Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pre-formed Pd(0) sources like Pd(PPh₃)₄ can also be used.[13][14]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[15]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.[15][16]

// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=plaintext]; pd_complex [label="Ar-Pd(II)-Br(L₂)"]; trans [label="Transmetalation", shape=plaintext]; boronic [label="R-B(OH)₂ + Base", shape=box, style="rounded,dashed"]; diaryl_pd [label="Ar-Pd(II)-R(L₂)"]; red_elim [label="Reductive Elimination", shape=plaintext]; product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> diaryl_pd [label="[R-B(OH)₃]⁻"]; diaryl_pd -> pd0 [label=""]; boronic -> pd_complex [style=dashed]; diaryl_pd -> product [style=dashed, arrowhead=none];

// Invisible nodes for positioning labels node [shape=plaintext, fillcolor=none]; c1 [label=""]; c2 [label=""]; c3 [label=""];

pd0 -> c1 [style=invis]; c1 -> pd_complex [style=invis]; pd_complex -> c2 [style=invis]; c2 -> diaryl_pd [style=invis]; diaryl_pd -> c3 [style=invis]; c3 -> pd0 [style=invis];

ox_add [pos="c1,0.5!c2,0.5!"]; trans [pos="c2,0.5!c3,0.5!"]; red_elim [pos="c3,0.5!pd0,0.5!"];

// Positioning {rank=same; product} } a7338e55-3213-44f3-80b6-71d64380967a Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | Variable | [12] |

| 2 | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good | [17][18] |

| 3 | Pd(OAc)₂ (2.5) | PPh₃ (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 61-86 | [15] |

| 4 | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 120 (MW) | Good |[19] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [12][18]

-

Setup: In a microwave reaction vial, combine 3-Bromo-4-nitro-1H-pyrazole (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium precatalyst (e.g., XPhosPdG2, 5 mol%), and a ligand (e.g., XPhos, 5 mol%).

-

Reagents: Add the base (e.g., K₃PO₄, 2.0 eq) and a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). Microwave heating is chosen for its ability to rapidly and uniformly heat the reaction, often leading to shorter reaction times and improved yields.

-

Workup & Purification: After cooling, follow the standard aqueous workup and purification procedures as described in the SNAr protocol.

B. Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl halide with a terminal alkyne.[20] This reaction is invaluable for creating rigid molecular linkers and accessing precursors for further transformations.

Causality of Component Selection:

-

Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[20][21] The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[20]

-

Copper-Free Variants: Modern protocols often use bulky phosphine ligands that allow the reaction to proceed without a copper co-catalyst, which can be advantageous for avoiding the formation of diyne side products.[22][23]

// Main Palladium Cycle Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br(L₂)"]; alkynyl_pd [label="Ar-Pd(II)-C≡CR(L₂)"]; product [label="Ar-C≡CR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Copper Co-catalyst Cycle Nodes cu_acetylide [label="Cu-C≡CR"]; alkyne [label="R-C≡CH + Base"]; cu_salt [label="CuI"];

// Edges for Palladium Cycle pd0 -> pd_complex [label="Ar-Br\n(Oxidative Addition)"]; pd_complex -> alkynyl_pd [label=" (Transmetalation)"]; alkynyl_pd -> pd0 [label="\n(Reductive Elimination)"]; alkynyl_pd -> product [style=dashed, arrowhead=none];

// Edges for Copper Cycle alkyne -> cu_acetylide [style=dashed]; cu_salt -> cu_acetylide [style=dashed]; cu_acetylide -> pd_complex;

// Positioning {rank=same; product} {rank=same; alkyne; cu_salt} } 027f300c-b261-4c17-a128-48b8969b828a Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling [21]

-

Setup: To a degassed solution of 3-Bromo-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is oxygen-sensitive.

-

Reagents: Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 2.5 eq).

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The choice of a mild temperature is often possible due to the efficiency of the dual catalytic system.

-

Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[24][25][26]

Causality of Component Selection:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphines like RuPhos).[24][27] The ligand's steric bulk is crucial for promoting the final C-N reductive elimination step, which is often the most challenging step in the catalytic cycle.[27]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used for its ability to deprotonate the amine coupling partner without competing as a nucleophile.[25] Other bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates.[25]

// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add_complex [label="Ar-Pd(II)-Br(L)"]; amido_complex [label="Ar-Pd(II)-NR¹R²(L)"]; product [label="Ar-NR¹R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="R¹R²NH + Base"];

// Edges pd0 -> ox_add_complex [label="Ar-Br\n(Oxidative Addition)"]; ox_add_complex -> amido_complex [label="\n(Amine Coordination & Deprotonation)"]; amido_complex -> pd0 [label="\n(Reductive Elimination)"]; amido_complex -> product [style=dashed, arrowhead=none]; amine -> ox_add_complex [style=dashed];

// Positioning {rank=same; product; amine} } 8291f09c-29d9-43c2-a400-f9260c67f7c2 Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]

-

Setup: In an inert atmosphere glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagents: Add a solution of 3-Bromo-4-nitro-1H-pyrazole (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The rigorous exclusion of air and moisture is paramount for this reaction's success, as both can deactivate the catalyst.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitoring, Workup, & Purification: Follow standard procedures as outlined in previous protocols.

Conclusion

3-Bromo-4-nitro-1H-pyrazole is a potent and versatile chemical intermediate. The reactivity of its C3-bromine atom is precisely controlled by the electronic influence of the pyrazole ring and the C4-nitro group. This activation allows for efficient functionalization through both Nucleophilic Aromatic Substitution and a host of palladium-catalyzed cross-coupling reactions. The ability to readily form new C-C, C-N, and C-alkynyl bonds makes this compound an invaluable tool for medicinal chemists and materials scientists in the rapid generation of diverse molecular architectures for the development of novel pharmaceuticals and advanced materials.

References

-

Jaćimović, Ž. K., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

-

Dal Piaz, V., et al. (1993). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 58(15), 3958–3962. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

-

PubChemLite. (n.d.). 3-bromo-4-nitro-1h-pyrazole (C3H2BrN3O2). Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methyl-4-nitro-1h-pyrazole. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

-

Ansari, M. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668238. [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

-

El-Faham, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(7), 1563. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Veide, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4155-4158. [Link]

-

Messaoudi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2955-2965. [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

-

Doron Scientific. (2023). 3-Bromo-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1056-1068. [Link]

-

SpectraBase. (n.d.). 4-bromo-3-(m-nitrophenyl)pyrazole. Retrieved from [Link]

-

Ismaeel, U., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276–2287. [Link]

-

Sheng, J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(6), 6681–6687. [Link]

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6271. [Link]

-

Li, Y., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(1), 101-106. [Link]

-

Messaoudi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2955-2965. [Link]

-

Reagentia. (n.d.). 4-Bromo-3-nitro-1H-pyrazole (1 x 250 mg). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Kilanowski, D., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4781. [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

Sources

- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. kbfi.ee [kbfi.ee]

- 22. researchgate.net [researchgate.net]

- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to the Role of the Nitro Group in 3-Bromo-4-nitro-1H-pyrazole Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitro-1H-pyrazole stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its synthetic utility is profoundly influenced by the electronic interplay between the pyrazole core, a bromo substituent, and a nitro group. This guide provides a detailed examination of the role of the C4-nitro group, dissecting its powerful electron-withdrawing effects and their consequences on the molecule's reactivity. We will explore the underlying principles of how this functional group deactivates the ring towards electrophilic substitution while critically activating it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for molecular diversification. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights for professionals engaged in the synthesis and application of pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Significance of Functionalization

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] This scaffold is a "privileged structure" in drug discovery, appearing in a wide array of approved pharmaceuticals, from anti-inflammatory drugs like Celecoxib to kinase inhibitors. The reactivity of the pyrazole ring can be finely tuned by the nature and position of its substituents.[1] The introduction of a halogen, such as bromine, provides a versatile synthetic "handle" for cross-coupling reactions or nucleophilic displacement.[3] When combined with a strongly deactivating group like a nitro group, the chemical behavior of the scaffold is dramatically altered, opening unique avenues for selective functionalization.

3-Bromo-4-nitro-1H-pyrazole is a classic example of this design. The strategic placement of the bromine atom at C3 and the nitro group at C4 creates a highly polarized and reactive system, primed for specific chemical transformations that are central to the construction of complex molecular libraries.

The Core Directive: Electronic Effects of the C4-Nitro Group

The reactivity of any aromatic system is dictated by the electron density of the ring. The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting its influence through two distinct, synergistic mechanisms: the inductive effect and the resonance effect.[4][5]

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds.[6] Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the pyrazole ring through the C-N sigma bond. This effect reduces the overall electron density across the entire ring system, making it less nucleophilic and thus less reactive towards electrophiles.[7]

Resonance Effect (-M or -R)

The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[6] The nitro group can actively withdraw π-electron density from the ring, as its p-orbitals overlap with the p-orbitals of the pyrazole system. This delocalization creates regions of significant positive charge (or reduced electron density) at positions ortho and para to the nitro group. In the case of 3-Bromo-4-nitro-1H-pyrazole, this effect strongly deactivates the C3 and C5 positions.

The combination of these two effects renders the pyrazole ring highly electron-deficient. While this severely retards typical electrophilic aromatic substitution reactions, it is the critical factor that facilitates nucleophilic aromatic substitution.[4][8]

| Electronic Effect | Description | Impact on Pyrazole Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond framework due to the high electronegativity of the NO₂ group.[6] | General decrease in electron density across the ring. |

| Resonance Effect (-M) | Withdrawal of π-electron density from the ring into the NO₂ group via p-orbital overlap.[5][6] | Significant reduction of electron density, particularly at C3 and C5. |

| Overall Effect | Synergistic electron withdrawal. | Strong deactivation towards electrophilic attack; strong activation towards nucleophilic attack. |

Activating Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 3-Bromo-4-nitro-1H-pyrazole is Nucleophilic Aromatic Substitution (SNAr). This pathway is not only possible but highly favored due to the electronic "priming" by the nitro group. The SNAr mechanism is a two-step addition-elimination process.[8][9]

Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the bromine at C3), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrazole ring.[9]

Step 2: Elimination. The aromaticity is restored as the leaving group (bromide anion, Br⁻) is expelled, yielding the final substituted product.

The critical role of the C4-nitro group is the stabilization of the negatively charged Meisenheimer intermediate. The strong resonance-withdrawing nature of the nitro group allows the negative charge to be delocalized from the ring onto its oxygen atoms. This delocalization significantly lowers the activation energy of the first step, thereby accelerating the overall reaction rate.[10][11]

Below is a diagram illustrating the SNAr mechanism and the crucial role of the nitro group in stabilizing the intermediate.

Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Practical Applications & Experimental Protocols

The facile SNAr reactivity of 3-Bromo-4-nitro-1H-pyrazole makes it an invaluable precursor for synthesizing diverse libraries of pyrazole derivatives. By varying the nucleophile, researchers can introduce a wide range of functional groups at the C3 position, which is a key strategy in drug discovery for structure-activity relationship (SAR) studies.

Synthetic Workflow for Library Generation

The general workflow involves reacting the starting pyrazole with various nucleophiles, such as amines, thiols, or alkoxides, often in the presence of a base in a polar aprotic solvent.

Caption: General workflow for library synthesis via SNAr.

Protocol: Synthesis of a 3-Amino-4-nitro-1H-pyrazole Derivative

This protocol provides a representative, self-validating system for the nucleophilic substitution of the bromide in 3-Bromo-4-nitro-1H-pyrazole with an amine.

Objective: To synthesize a 3-(substituted-amino)-4-nitro-1H-pyrazole via SNAr reaction.

Materials:

-

3-Bromo-4-nitro-1H-pyrazole (1.0 eq)

-

Desired primary or secondary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting pyrazole.

-

Nucleophile Addition: Add the selected amine (1.2 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 80-100 °C. Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The choice of temperature may depend on the nucleophilicity of the amine.

-